[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Overview
Description
“[2-(2,2,2-Trifluoroethyl)phenyl]methanol” is a chemical compound that contains a trifluoroethyl group attached to a phenyl group, with a methanol group attached to the phenyl ring . It is related to 2,2,2-Trifluoroethanol, a colorless, water-miscible liquid that has a smell reminiscent of ethanol .
Synthesis Analysis
The synthesis of related compounds, such as 2,2,2-Trifluoroethanol, involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . It can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .Scientific Research Applications
Electrolytic System Development
Tajima and Fuchigami (2005) developed an innovative electrolytic system using solid-supported bases for the in situ generation of a supporting electrolyte from methanol as a solvent. They successfully carried out anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, providing the alpha-methoxylated product in good to excellent yields. The system demonstrated ease of separation and recyclability of the solid-supported bases, indicating potential for green chemistry applications (Tajima & Fuchigami, 2005).
X-ray Structure and Conformational Studies
Zhang et al. (2015) conducted X-ray crystallographic analysis and conformational studies on tris(2-(dimethylamino)phenyl)methanol salt derivatives. Their research revealed the roles of anions and hydrogen bonds in shaping the structure of these compounds, providing insights into the design of novel materials with specific properties (Zhang et al., 2015).
Catalytic Synthesis Methods
Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. Their methodology highlighted good yields, high selectivity, low catalyst loading, and faster reaction times, demonstrating the versatility of [2-(2,2,2-Trifluoroethyl)phenyl]methanol derivatives in synthetic chemistry (Reddy et al., 2012).
Methanol as a Hydrogen Source and Synthon
Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This research underscores the potential of methanol in organic synthesis, indicating broader applications for methanol-based compounds (Sarki et al., 2021).
Methanol Production and Applications Overview
Dalena et al. (2018) provided a comprehensive overview of methanol production and its applications, highlighting its role as a building block for more complex chemical structures and as a clean-burning fuel. This work emphasizes the importance of methanol and its derivatives in both the chemical industry and sustainable energy solutions (Dalena et al., 2018).
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROZLYUUJLODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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